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molecular formula C11H12F4O B8309343 1-(4-Fluoro-3-trifluoromethyl-phenyl)-2-methyl-propan-1-ol

1-(4-Fluoro-3-trifluoromethyl-phenyl)-2-methyl-propan-1-ol

Cat. No. B8309343
M. Wt: 236.21 g/mol
InChI Key: BTTXDERYDCWAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07244728B2

Procedure details

A Grignard is prepared from 10 g (40 mmol) 5-bromo-2-fluorobenzotrifluoride, dissolved in 50 mL diethyl ether, and 0.97 g (40 mmol) magnesium. Then a solution of 3.63 mL (40 mmol) isobutyraldehyde and 30 mL diethyl ether is added dropwise at ambient temperature and the mixture is left overnight with stirring. The reaction mixture is poured onto ice water, combined with 30 mL 20% sulphuric acid and extracted with diethyl ether. The combined organic phases are washed successively with sodium hydrogen carbonate solution, water and sodium chloride solution, dried with sodium sulphate and evaporated down. The chromatographic purification of the residue yields the target compound in the form of a brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
3.63 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[Mg].[CH:14](=[O:18])[CH:15]([CH3:17])[CH3:16].S(=O)(=O)(O)O>C(OCC)C>[F:12][C:5]1[CH:4]=[CH:3][C:2]([CH:14]([OH:18])[CH:15]([CH3:17])[CH3:16])=[CH:7][C:6]=1[C:8]([F:11])([F:10])[F:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(F)(F)F)F
Step Two
Name
Quantity
0.97 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
3.63 mL
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed successively with sodium hydrogen carbonate solution, water and sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The chromatographic purification of the residue
CUSTOM
Type
CUSTOM
Details
yields the target compound in the form of a brown oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(C=C(C=C1)C(C(C)C)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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